molecular formula C23H25N5O4 B609531 Neoxaline CAS No. 909900-78-3

Neoxaline

Cat. No. B609531
CAS RN: 909900-78-3
M. Wt: 435.48
InChI Key: HHLNXXASUKFCCX-FUNOPTADSA-N
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Description

Neoxaline is a bio-active isolate from Aspergillus japonicus . It is an antimitotic agent and shows weak inhibitory activity of blood platelet aggregation. It also weakly stimulates the central nervous system .


Synthesis Analysis

The asymmetric total synthesis and determination of the absolute configuration of neoxaline have been accomplished through the highly stereoselective introduction of a reverse prenyl group to create a quaternary carbon stereocenter using (−)-3a-hydroxyfuroindoline as a building block . The construction of the indoline spiroaminal was achieved via cautious stepwise oxidations with cyclizations from the indoline .


Molecular Structure Analysis

The molecular structure of Neoxaline involves the assembly of (Z)-dehydrohistidine, and photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Neoxaline include the introduction of a reverse prenyl group, construction of the indoline spiroaminal, assembly of (Z)-dehydrohistidine, and photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline .


Physical And Chemical Properties Analysis

Neoxaline is a basic and lipophilic compound . Its molecular formula has been determined as C23H25N5O4 based on elemental analysis and its mass spectrometry .

Scientific Research Applications

Antitumor Activity

Neoxaline, along with Meleagrin, belongs to the roquefortine alkaloids with a unique dihydroindole spiroamide framework . These compounds have significant bioactivities, especially tumor cell inhibitory activity . They can effectively inhibit the proliferation and metastasis of the human HepG2 cell and induce HepG2 cell apoptosis and cell cycle arrest in the G2/M phase .

Fermentation Optimization

The fermentation of Meleagrin, a compound closely related to Neoxaline, has been optimized to increase its yield to 335 mg/L . This suggests that similar optimization processes could potentially be applied to Neoxaline production.

Total Synthesis

Takeshi Yamada achieved the total synthesis of Neoxaline, an analog of Meleagrin . The whole process took 60 steps, and the total yield was 7.9%. Although this method allowed the preparation of Neoxaline to be greater than 300 mg, it is not suitable for large-scale production .

Cell Proliferation Inhibitor

Neoxaline has been identified as a cell proliferation inhibitor . This property makes it a potential candidate for the development of new pharmaceutical products.

Microbial Metabolite

Neoxaline is a microbial metabolite produced mainly by Penicillium fungi . It is part of a larger family of compounds that have been discovered through a comprehensive and dynamic research program .

Pharmaceutical Applications

Given its unique properties and bioactivities, Neoxaline has limitless potential in pharmaceutical applications . If efficient synthetic methods can be established, it will be possible to quantitatively supply Neoxaline, which is presently only naturally available in trace amounts .

Mechanism of Action

Target of Action

Neoxaline is a bio-active isolate from the fungus Aspergillus japonicus . It primarily targets the central nervous system and blood platelets . It acts as an antimitotic agent, inhibiting cell division, and shows weak inhibitory activity on blood platelet aggregation . It also stimulates the central nervous system .

Mode of Action

Neoxaline’s interaction with its targets leads to several changes. As an antimitotic agent, it interferes with the process of mitosis, thereby inhibiting cell division . Its weak inhibitory activity on blood platelet aggregation suggests that it may prevent the formation of blood clots . The stimulation of the central nervous system indicates that it may influence nerve signal transmission .

Biochemical Pathways

Neoxaline affects the biochemical pathways involved in cell division, blood clotting, and nerve signal transmission . It is synthesized through a highly stereoselective process involving the introduction of a reverse prenyl group to create a quaternary carbon stereocenter . This process also involves the construction of the indoline spiroaminal via cautious stepwise oxidations with cyclizations from the indoline, assembly of (Z)-dehydrohistidine, and photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound

Result of Action

The molecular and cellular effects of Neoxaline’s action include the inhibition of cell division due to its antimitotic properties, prevention of blood clot formation due to its weak inhibitory activity on blood platelet aggregation, and potential influence on nerve signal transmission due to its stimulation of the central nervous system .

Action Environment

Environmental factors can significantly impact the action of chemical compounds

properties

IUPAC Name

(1S,9R,11S,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-10,12-13,18,29H,1,11H2,2-4H3,(H,24,25)(H,26,30)/b17-10+/t18-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLNXXASUKFCCX-FUNOPTADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)[C@@]12C[C@@H](C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72546916

CAS RN

909900-78-3
Record name Neoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909900-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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